molecular formula C16H13F3O2 B1407449 4-Ethoxy-2',3',4'-trifluoro-5-methyl-[1,1'-biphenyl]-2-carbaldehyde CAS No. 1350760-00-7

4-Ethoxy-2',3',4'-trifluoro-5-methyl-[1,1'-biphenyl]-2-carbaldehyde

Cat. No.: B1407449
CAS No.: 1350760-00-7
M. Wt: 294.27 g/mol
InChI Key: QABXWLLHHLOOSN-UHFFFAOYSA-N
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Description

4-Ethoxy-2’,3’,4’-trifluoro-5-methyl-[1,1’-biphenyl]-2-carbaldehyde is a complex organic compound characterized by the presence of multiple functional groups, including ethoxy, trifluoro, and carbaldehyde groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-2’,3’,4’-trifluoro-5-methyl-[1,1’-biphenyl]-2-carbaldehyde typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2’,3’,4’-trifluoro-5-methyl-[1,1’-biphenyl]-2-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The trifluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 4-Ethoxy-2’,3’,4’-trifluoro-5-methyl-[1,1’-biphenyl]-2-carboxylic acid.

    Reduction: Formation of 4-Ethoxy-2’,3’,4’-trifluoro-5-methyl-[1,1’-biphenyl]-2-methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Ethoxy-2’,3’,4’-trifluoro-5-methyl-[1,1’-biphenyl]-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethoxy-2’,3’,4’-trifluoro-5-methyl-[1,1’-biphenyl]-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoro groups can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethoxy-2’,3’,4’-trifluoro-5-methyl-[1,1’-biphenyl]-2-carbaldehyde is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the ethoxy group can influence the compound’s solubility and reactivity compared to similar compounds.

Properties

IUPAC Name

5-ethoxy-4-methyl-2-(2,3,4-trifluorophenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3O2/c1-3-21-14-7-10(8-20)12(6-9(14)2)11-4-5-13(17)16(19)15(11)18/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABXWLLHHLOOSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C)C2=C(C(=C(C=C2)F)F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a degassed solution of 2-bromo-5-ethoxy-4-methylbenzaldehyde (300 mg, 1.31 mmol), 2-dicyclohexylphosphino-2′,6′-dimethoxy-1,1′-biphenyl (53.8 mg, 0.131 mmol; S-Phos ligand) palladium (II) acetate (14.7 mg, 0.065 mmol) in THF (8 mL) were added K3PO4 (834 mg, 3.93 mmol) and (2,3,4-trifluorophenyl)boronic acid (276, 1.57 mmol). The reaction mixture was stirred at 70° C. under a N2 atmosphere for 16 hours, cooled to room temperature and filtered and the filtrate was concentrated by evaporation under reduced pressure. The residue was purified on a silica gel column eluting with 5 to 10% EtOAc in hexanes to provide the title intermediate (255 mg) as white solid.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
53.8 mg
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
834 mg
Type
reactant
Reaction Step One
Quantity
1.57 mmol
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
14.7 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Ethoxy-2',3',4'-trifluoro-5-methyl-[1,1'-biphenyl]-2-carbaldehyde
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